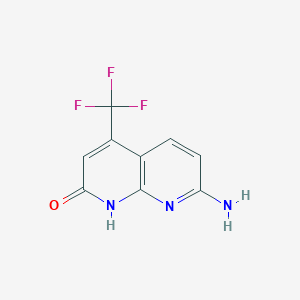![molecular formula C23H19N3O2 B346212 6-[2-(2-Methoxyphenoxy)ethyl]-6H-Indolo[2,3-b]chinoxalin CAS No. 637756-17-3](/img/structure/B346212.png)
6-[2-(2-Methoxyphenoxy)ethyl]-6H-Indolo[2,3-b]chinoxalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of 6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline consists of an indole fused with a quinoxaline ring, which is further substituted with a 2-(2-methoxyphenoxy)ethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable scaffold for the development of new organic molecules with diverse functionalities.
Wirkmechanismus
Target of Action
Similar compounds, such as indolo[2,3-b]quinoxaline derivatives, have been reported to exhibit a wide range of biological properties . They are known to interact with DNA, stabilizing the DNA duplex .
Mode of Action
It’s worth noting that indolo[2,3-b]quinoxaline derivatives, which share a similar structure, are reported to be important dna-intercalating agents . DNA intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA structure and interfere with processes such as replication and transcription.
Biochemical Pathways
Given the dna-intercalating properties of similar compounds, it can be inferred that the compound may affect pathways involving dna replication and transcription .
Result of Action
Similar compounds have shown cytotoxic effects against various human cancer cell lines . This suggests that 6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline may also have potential anticancer properties.
Vorbereitungsmethoden
The synthesis of 6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . This reaction forms the indoloquinoxaline core, which is then further functionalized with the 2-(2-methoxyphenoxy)ethyl group through nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives of the indoloquinoxaline core.
Vergleich Mit ähnlichen Verbindungen
6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern and the presence of the methoxyphenoxyethyl group. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline core, known for its anticancer properties.
NCA0424 and B-220: Derivatives of 6H-indolo[2,3-b]quinoxaline that exhibit high binding affinity to DNA and significant pharmacological activities.
1,2,3-Triazole derivatives: Compounds that incorporate both indoloquinoxaline and triazole moieties, showing a wide range of biological activities.
Eigenschaften
IUPAC Name |
6-[2-(2-methoxyphenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-27-20-12-6-7-13-21(20)28-15-14-26-19-11-5-2-8-16(19)22-23(26)25-18-10-4-3-9-17(18)24-22/h2-13H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSUEKOHCABMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)



![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)
![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)


![1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol](/img/structure/B346189.png)
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)



